galacardin B galacardin B
Brand Name: Vulcanchem
CAS No.: 137801-54-8
VCID: VC0236687
InChI: InChI=1S/C95H111Cl2N9O41/c1-31-68(114)47(98)26-58(134-31)143-82-38-11-18-52(46(97)21-38)139-54-23-39-22-53(83(54)147-95-84(75(121)72(118)57(30-109)142-95)144-59-27-48(99)69(115)32(2)135-59)137-41-14-7-35(8-15-41)81(146-94-78(124)74(120)71(117)56(29-108)141-94)66(105-85(126)61(100-4)34-5-12-42(13-6-34)138-92-79(125)76(122)80(33(3)136-92)145-93-77(123)73(119)70(116)55(28-107)140-93)89(130)102-63(37-10-17-50(112)45(96)20-37)86(127)103-64(39)88(129)101-62-36-9-16-49(111)43(19-36)60-44(24-40(110)25-51(60)113)65(91(132)133)104-90(131)67(82)106-87(62)128/h5-25,31-33,47-48,55-59,61-82,84,92-95,100,107-125H,26-30,98-99H2,1-4H3,(H,101,129)(H,102,130)(H,103,127)(H,104,131)(H,105,126)(H,106,128)(H,132,133)
SMILES: CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Molecular Formula: C95H111Cl2N9O41
Molecular Weight: 2105.8 g/mol

galacardin B

CAS No.: 137801-54-8

Main Products

VCID: VC0236687

Molecular Formula: C95H111Cl2N9O41

Molecular Weight: 2105.8 g/mol

galacardin B - 137801-54-8

CAS No. 137801-54-8
Product Name galacardin B
Molecular Formula C95H111Cl2N9O41
Molecular Weight 2105.8 g/mol
IUPAC Name 2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
Standard InChI InChI=1S/C95H111Cl2N9O41/c1-31-68(114)47(98)26-58(134-31)143-82-38-11-18-52(46(97)21-38)139-54-23-39-22-53(83(54)147-95-84(75(121)72(118)57(30-109)142-95)144-59-27-48(99)69(115)32(2)135-59)137-41-14-7-35(8-15-41)81(146-94-78(124)74(120)71(117)56(29-108)141-94)66(105-85(126)61(100-4)34-5-12-42(13-6-34)138-92-79(125)76(122)80(33(3)136-92)145-93-77(123)73(119)70(116)55(28-107)140-93)89(130)102-63(37-10-17-50(112)45(96)20-37)86(127)103-64(39)88(129)101-62-36-9-16-49(111)43(19-36)60-44(24-40(110)25-51(60)113)65(91(132)133)104-90(131)67(82)106-87(62)128/h5-25,31-33,47-48,55-59,61-82,84,92-95,100,107-125H,26-30,98-99H2,1-4H3,(H,101,129)(H,102,130)(H,103,127)(H,104,131)(H,105,126)(H,106,128)(H,132,133)
Standard InChIKey WXUXPZOUSUWROU-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Synonyms galacardin B
PubChem Compound 16131392
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator